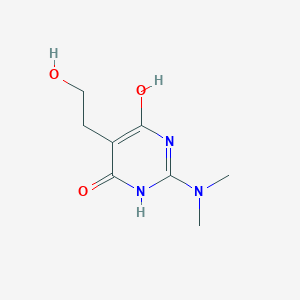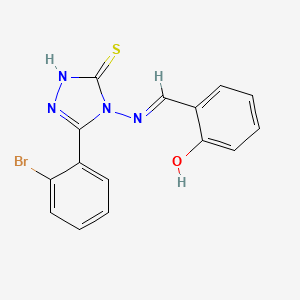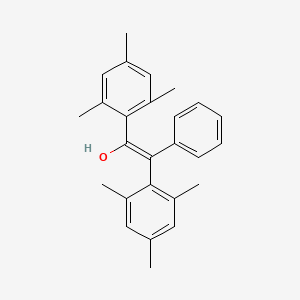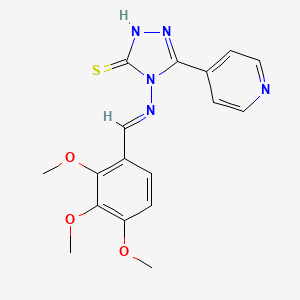![molecular formula C11H12O2 B11962487 Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione CAS No. 25282-60-4](/img/structure/B11962487.png)
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione is a complex organic compound characterized by its unique molecular structure. It contains multiple rings and functional groups, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione involves multiple steps, including cyclization and functional group transformations. Specific synthetic protocols and reaction conditions are often tailored to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of catalysts and controlled environments is common to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalen-5(1h)-one: Shares a similar core structure but differs in functional groups.
2,4,6-Tri-substituted-1,3,5-Triazines: Similar in terms of ring structures and substitution patterns.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: Similar in terms of complex ring systems and potential biological activities.
Uniqueness
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
25282-60-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
tetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione |
InChI |
InChI=1S/C11H12O2/c12-8-2-4-5-3-9(13)11-7(5)1-6(4)10(8)11/h4-7,10-11H,1-3H2 |
InChI Key |
UMTGRACNABMAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC(=O)C2C4C1C3CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962418.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)





![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)

![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)

